molecular formula C26H24N4O5S B14947662 N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Cat. No.: B14947662
M. Wt: 504.6 g/mol
InChI Key: JYIPJKMTUYDUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, amino, and thioxo groups.

Preparation Methods

The synthesis of N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves several steps. One common method includes the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and eco-friendly approach . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.

Chemical Reactions Analysis

N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group or other reduced forms.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: The compound can undergo condensation reactions with other amines or carboxylic acids to form more complex structures.

Scientific Research Applications

N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide can be compared with other benzamide derivatives:

These comparisons highlight the uniqueness of this compound, particularly due to its thioxo group and complex structure, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C26H24N4O5S

Molecular Weight

504.6 g/mol

IUPAC Name

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C26H24N4O5S/c1-34-20-13-11-19(12-14-20)29-25(33)22(16-23(31)27-18-9-6-10-21(15-18)35-2)30(26(29)36)28-24(32)17-7-4-3-5-8-17/h3-15,22H,16H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

JYIPJKMTUYDUKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.